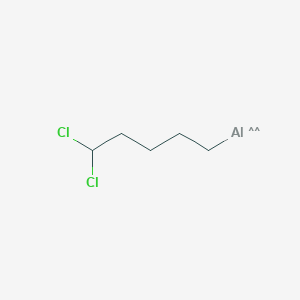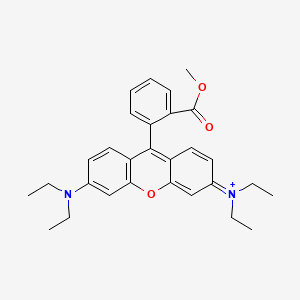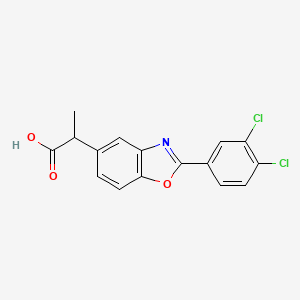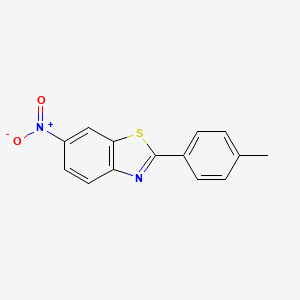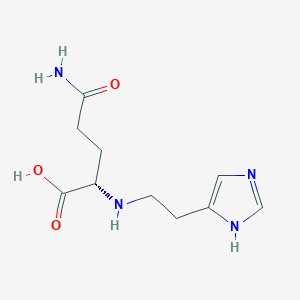
gamma-Glutamylhistamine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Gamma-Glutamylhistamine is a compound formed by the enzymatic reaction between L-glutamate and histamine. This reaction is catalyzed by the enzyme this compound synthase. The compound is known for its role in histamine metabolism, particularly in the central nervous system of certain marine organisms .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Gamma-Glutamylhistamine is synthesized through an enzymatic reaction involving ATP, L-glutamate, and histamine. The enzyme this compound synthase catalyzes this reaction, resulting in the formation of this compound and the breakdown products of ATP .
Industrial Production Methods
While specific industrial production methods for this compound are not well-documented, the enzymatic synthesis route is likely to be adapted for large-scale production. This would involve optimizing the reaction conditions, such as pH, temperature, and substrate concentrations, to maximize yield.
Analyse Des Réactions Chimiques
Types of Reactions
Gamma-Glutamylhistamine primarily undergoes enzymatic reactions. The key reaction is the formation of this compound from L-glutamate and histamine, catalyzed by this compound synthase .
Common Reagents and Conditions
The common reagents for the synthesis of this compound include ATP, L-glutamate, and histamine. The reaction conditions typically involve the presence of magnesium ions and dithiothreitol, which are essential for the enzyme’s activity .
Major Products Formed
The major product of the enzymatic reaction is this compound itself. The reaction also produces the breakdown products of ATP, such as ADP and inorganic phosphate .
Applications De Recherche Scientifique
Gamma-Glutamylhistamine has several scientific research applications:
Mécanisme D'action
Gamma-Glutamylhistamine exerts its effects through its role in histamine metabolism. The enzyme this compound synthase catalyzes the incorporation of histamine into a peptide linkage with L-glutamate, forming this compound. This process is energy-dependent and requires ATP, magnesium ions, and dithiothreitol . The molecular targets and pathways involved include the histamine receptors and the metabolic pathways of histamine and glutamate .
Comparaison Avec Des Composés Similaires
Gamma-Glutamylhistamine is unique due to its specific enzymatic synthesis and role in histamine metabolism. Similar compounds include:
Gamma-Glutamylcysteine: Involved in glutathione synthesis and has a role in antioxidant defense.
Gamma-Glutamyltranspeptidase: Catalyzes the transfer of gamma-glutamyl groups and is involved in the metabolism of glutathione and other gamma-glutamyl compounds.
Histamine: A well-known biogenic amine involved in immune responses, gastric acid secretion, and neurotransmission.
This compound stands out due to its specific formation and function in histamine metabolism, particularly in the central nervous system of certain marine organisms .
Propriétés
Numéro CAS |
46843-88-3 |
|---|---|
Formule moléculaire |
C10H16N4O3 |
Poids moléculaire |
240.26 g/mol |
Nom IUPAC |
(2S)-5-amino-2-[2-(1H-imidazol-5-yl)ethylamino]-5-oxopentanoic acid |
InChI |
InChI=1S/C10H16N4O3/c11-9(15)2-1-8(10(16)17)13-4-3-7-5-12-6-14-7/h5-6,8,13H,1-4H2,(H2,11,15)(H,12,14)(H,16,17)/t8-/m0/s1 |
Clé InChI |
LLLFSMLLRVNLQB-QMMMGPOBSA-N |
SMILES isomérique |
C1=C(NC=N1)CCN[C@@H](CCC(=O)N)C(=O)O |
SMILES canonique |
C1=C(NC=N1)CCNC(CCC(=O)N)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


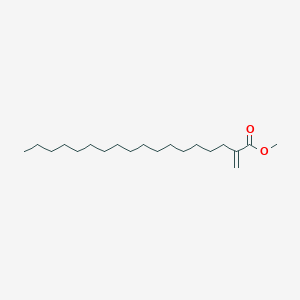

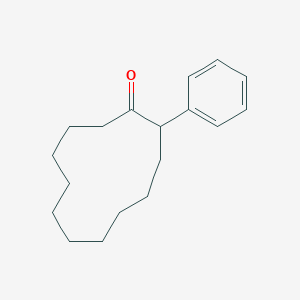

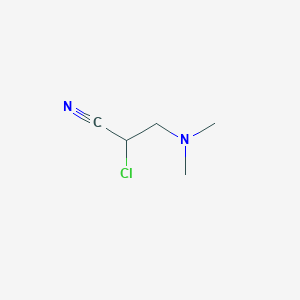
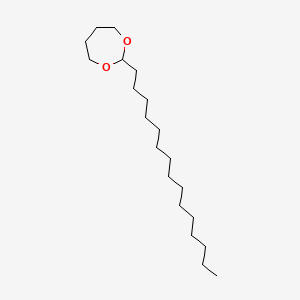
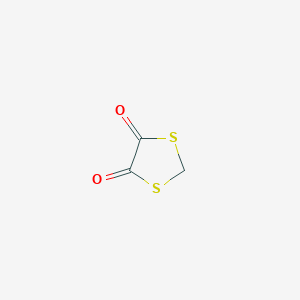
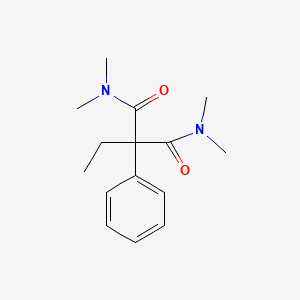
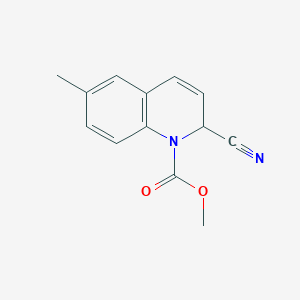
![2-Methoxy-6-methyl-[1,4,3,5]oxathiadiazine 4,4-dioxide](/img/structure/B14651831.png)
